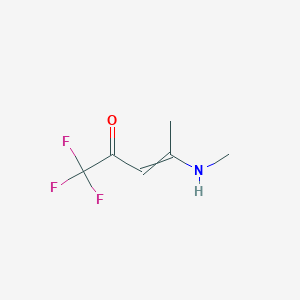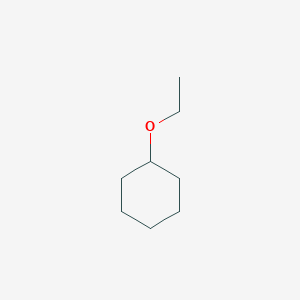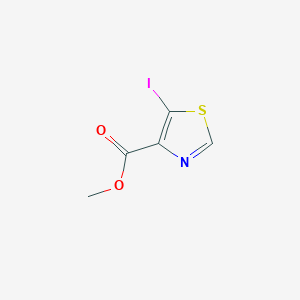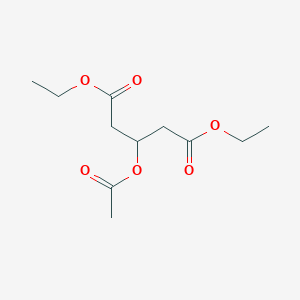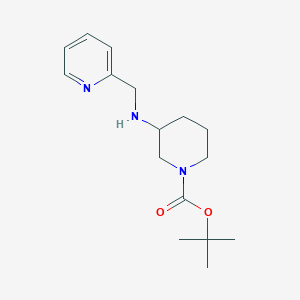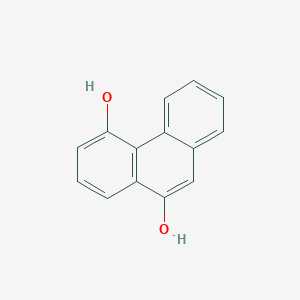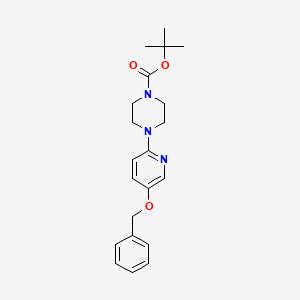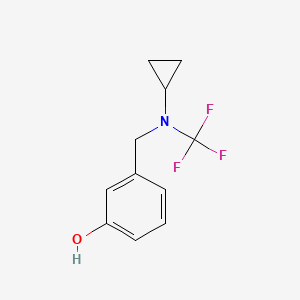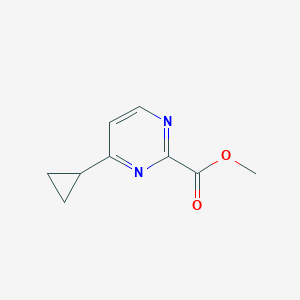![molecular formula C9H15N3O2 B13971128 6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13971128.png)
6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Aminopropanoyl)-1,6-diazaspiro[34]octan-2-one is a chemical compound that has garnered interest in various fields of scientific research This compound is known for its unique spirocyclic structure, which imparts distinct chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a ketone. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Introduction of the Aminopropanoyl Group: The aminopropanoyl group can be introduced through an amide bond formation reaction. This step may involve the use of reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group for nucleophilic attack by the amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
化学反应分析
Types of Reactions
6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
科学研究应用
6-(2-Aminopropanoyl)-1,6-diazaspiro[3
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of complex molecules.
Biology: It has been investigated for its interactions with biological targets, particularly sigma-1 receptors.
Medicine: The compound has shown promise as a sigma-1 receptor antagonist, which could be useful in the development of novel analgesics and treatments for pain management
作用机制
The mechanism by which 6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one exerts its effects involves its interaction with sigma-1 receptors. Sigma-1 receptors are involved in various cellular processes, including modulation of ion channels, regulation of neurotransmitter release, and modulation of cell survival pathways. By antagonizing sigma-1 receptors, the compound can enhance the analgesic effects of opioids and prevent the development of opioid tolerance .
相似化合物的比较
6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one can be compared with other sigma-1 receptor antagonists, such as:
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives: These compounds also act as sigma-1 receptor antagonists and have been studied for their potential in pain management.
2,6-Diazaspiro[3.4]octan-7-one Derivatives: These derivatives share a similar spirocyclic core and have shown efficacy in enhancing the analgesic effects of opioids
The uniqueness of this compound lies in its specific structure and its ability to interact with sigma-1 receptors, making it a promising candidate for further research and development in medicinal chemistry.
属性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
7-(2-aminopropanoyl)-1,7-diazaspiro[3.4]octan-2-one |
InChI |
InChI=1S/C9H15N3O2/c1-6(10)8(14)12-3-2-9(5-12)4-7(13)11-9/h6H,2-5,10H2,1H3,(H,11,13) |
InChI 键 |
IZXIOIQEOAZCLU-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N1CCC2(C1)CC(=O)N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


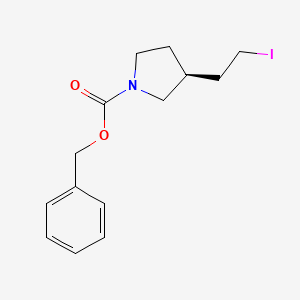
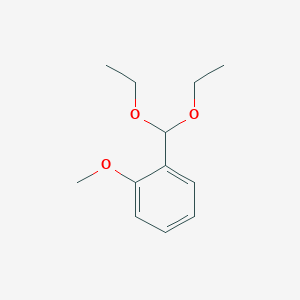
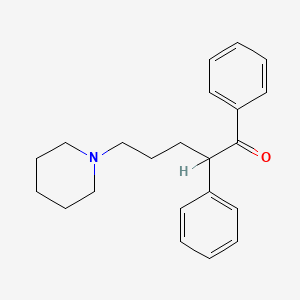
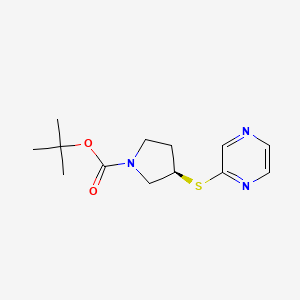
![tert-Butyl 6-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13971082.png)
